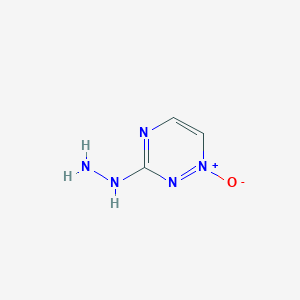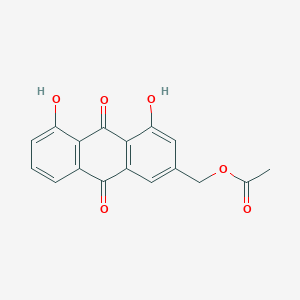
Aloe emodin w-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloe emodin w-acetate is a derivative of aloe emodin, an anthraquinone compound found in the roots, stems, and leaves of plants such as aloe vera, rhubarb, and cassia . Aloe emodin itself is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . This compound is a modified form of this compound, designed to enhance its properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aloe emodin w-acetate typically involves the acetylation of aloe emodin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at a temperature of around 50°C to 60°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where aloe emodin is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated and stirred continuously to achieve the desired product. After the reaction is complete, the product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Aloe emodin w-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Aloe emodin w-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its effects on cell viability, migration, and gene expression.
Industry: It is used in the formulation of antimicrobial coatings and other products.
Mecanismo De Acción
The mechanism of action of aloe emodin w-acetate involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Aloe emodin w-acetate is compared with other similar anthraquinone derivatives such as:
Propiedades
Número CAS |
65615-58-9 |
|---|---|
Fórmula molecular |
C17H12O6 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C17H12O6/c1-8(18)23-7-9-5-11-15(13(20)6-9)17(22)14-10(16(11)21)3-2-4-12(14)19/h2-6,19-20H,7H2,1H3 |
Clave InChI |
FUECAILUKAJTBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
213 - 214 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


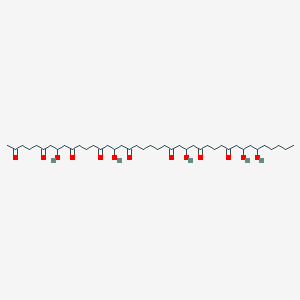
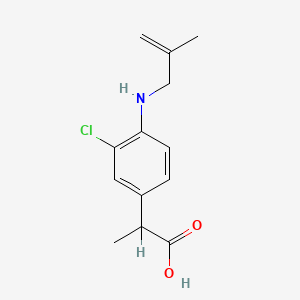
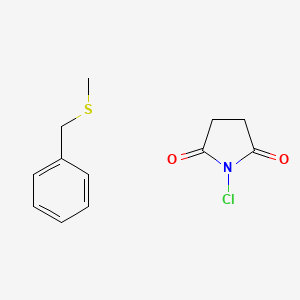
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
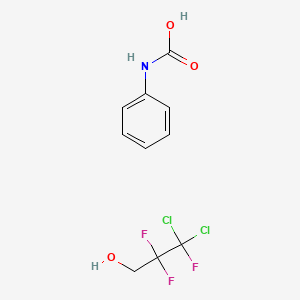
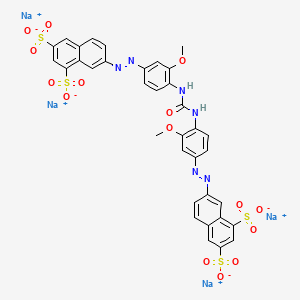
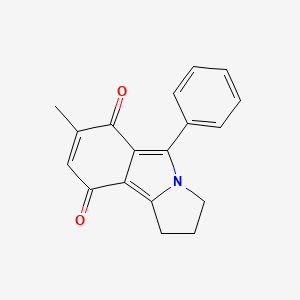
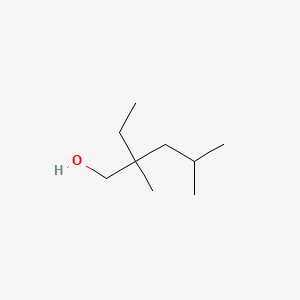
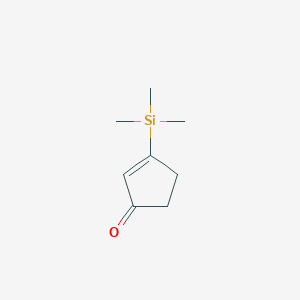
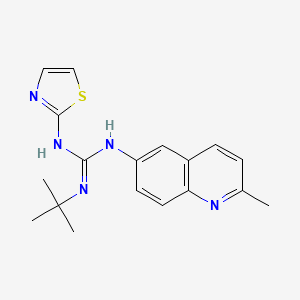
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

